

A Comprehensive Spectroscopic Analysis of Butyl Methyl Ether Isomers

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Compound of Interest

Compound Name: *Butyl methyl ether*

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This technical guide provides an in-depth analysis of the spectroscopic data for two common isomers of **butyl methyl ether**: **n-butyl methyl ether** and **tert-butyl methyl ether**. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual workflows.

Spectroscopic Data

The following sections present the key spectroscopic data for **n-butyl methyl ether** and **tert-butyl methyl ether** in a structured tabular format for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ^1H and ^{13}C NMR data for the two isomers.

Table 1: ^1H NMR Spectroscopic Data for **Butyl Methyl Ether** Isomers

Isomer	Structure	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
n-Butyl Methyl Ether	CH ₃ -O-CH ₂ -CH ₂ -CH ₂ -CH ₃	a (CH ₃ -O)	3.31	s	-
b (O-CH ₂)	3.38	t	6.6		
c (-CH ₂ -)	1.55	sextet	6.8		
d (-CH ₂ -)	1.37	sextet	7.4		
e (CH ₃ -C)	0.91	t	7.3		
tert-Butyl Methyl Ether	(CH ₃) ₃ C-O-CH ₃	a ((CH ₃) ₃ C)	1.19	s	-
b (O-CH ₃)	3.18	s	-		

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Methyl Ether** Isomers

Isomer	Structure	Carbon Assignment	Chemical Shift (δ) ppm
n-Butyl Methyl Ether	CH ₃ -O-CH ₂ -CH ₂ -CH ₂ -CH ₃	a (CH ₃ -O)	58.6
b (O-CH ₂)	72.8		
c (-CH ₂ -)	31.9		
d (-CH ₂ -)	19.4		
e (CH ₃ -C)	14.0		
tert-Butyl Methyl Ether	(CH ₃) ₃ C-O-CH ₃	a ((CH ₃) ₃ C)	27.5
b (O-CH ₃)	49.6		
c (C-(CH ₃) ₃)	73.4		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for the **butyl methyl ether** isomers are presented below.

Table 3: Key IR Absorption Bands for **Butyl Methyl Ether** Isomers

Isomer	Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
n-Butyl Methyl Ether	C-H (alkane)	Stretching	2950-2850	Strong
	C-O (ether)	Stretching	1120-1085	Strong
tert-Butyl Methyl Ether	C-H (alkane)	Stretching	2970-2820	Strong
	C-O (ether)	Stretching	1100-1075	Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **Butyl Methyl Ether** Isomers

Isomer	Molecular Ion (M ⁺) m/z	Base Peak m/z	Key Fragment Ions m/z
n-Butyl Methyl Ether	88	45	29, 41, 56, 73
tert-Butyl Methyl Ether	88	73	41, 57

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh 5-20 mg of the liquid **butyl methyl ether** sample for ^1H NMR (20-50 mg for ^{13}C NMR).[\[1\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6 , DMSO-d_6) in a clean vial.[\[1\]](#)[\[2\]](#)[\[3\]](#) The solvent should completely dissolve the sample and not have signals that interfere with the analyte's peaks.[\[1\]](#)
 - Ensure the solution is homogeneous by gentle vortexing or sonication.[\[1\]](#)
 - Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[\[1\]](#)[\[3\]](#) Avoid introducing any particulate matter or air bubbles.[\[1\]](#)[\[3\]](#)
- Instrument Setup and Data Acquisition:
 - Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
 - Place the sample in the NMR spectrometer.
 - Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[\[1\]](#)
 - Shimming: The homogeneity of the magnetic field is optimized to improve signal resolution and shape.[\[1\]](#)
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).[\[1\]](#)
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.[\[1\]](#)
- Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

IR Spectroscopy Protocol (Neat Liquid Sample)

- Sample Preparation:
 - Place one to two drops of the neat (undiluted) liquid **butyl methyl ether** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^{[4][5]}
 - Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.^{[4][5]} Ensure the liquid spreads evenly.
- Instrument Setup and Data Acquisition:
 - Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
 - Place the salt plate "sandwich" into the sample holder of the IR spectrometer.^[4]
 - Acquire the IR spectrum of the sample.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.
 - Correlate the observed bands with the functional groups present in the molecule.

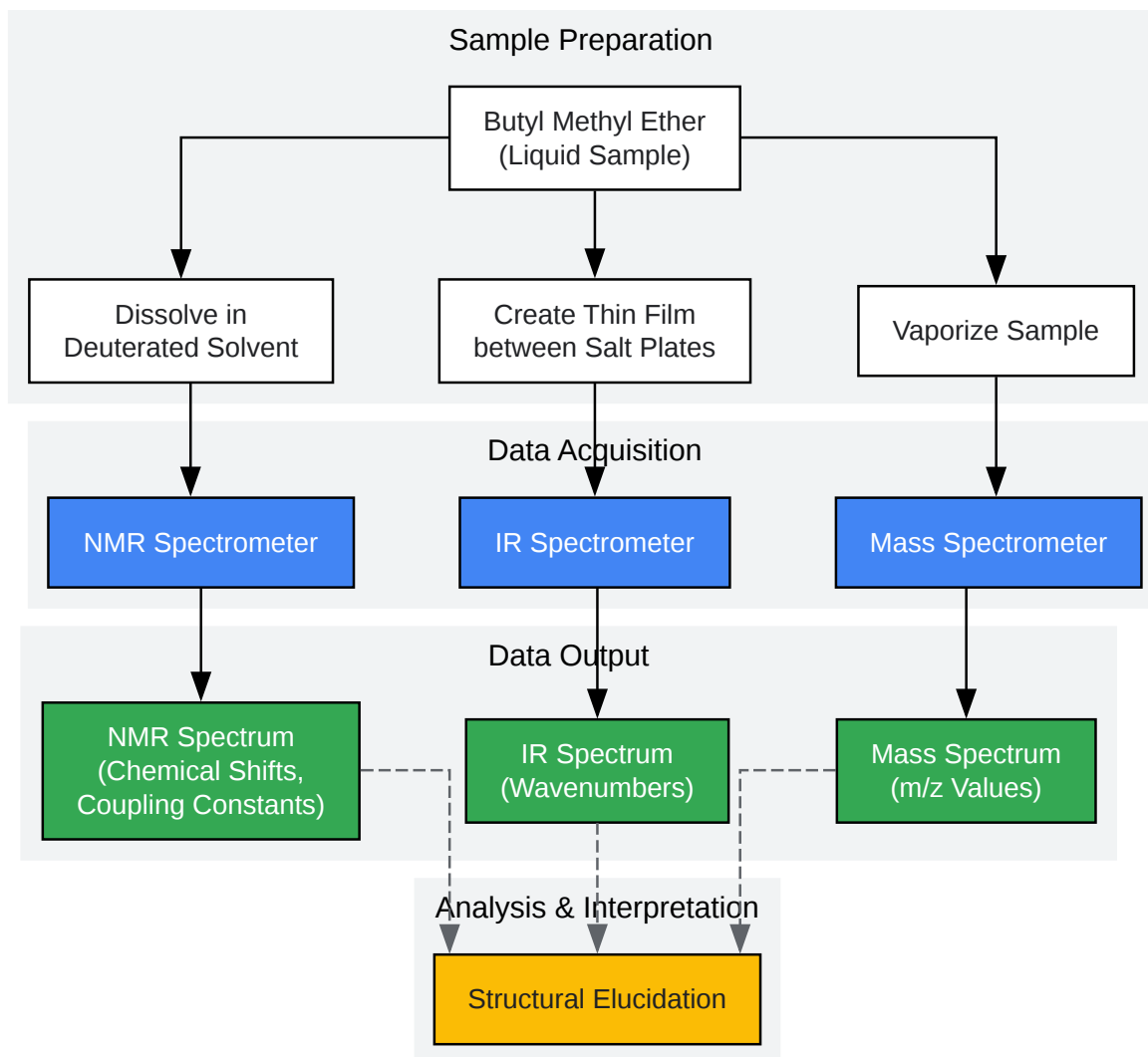
Mass Spectrometry Protocol (Volatile Liquid)

- Sample Introduction:
 - For a volatile liquid like **butyl methyl ether**, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

- A small amount of the liquid is injected into the instrument, where it is vaporized in a heated inlet.^{[6][7][8][9]}
- Ionization:
 - The vaporized sample molecules are then ionized, most commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M^+).
- Mass Analysis:
 - The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
 - The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

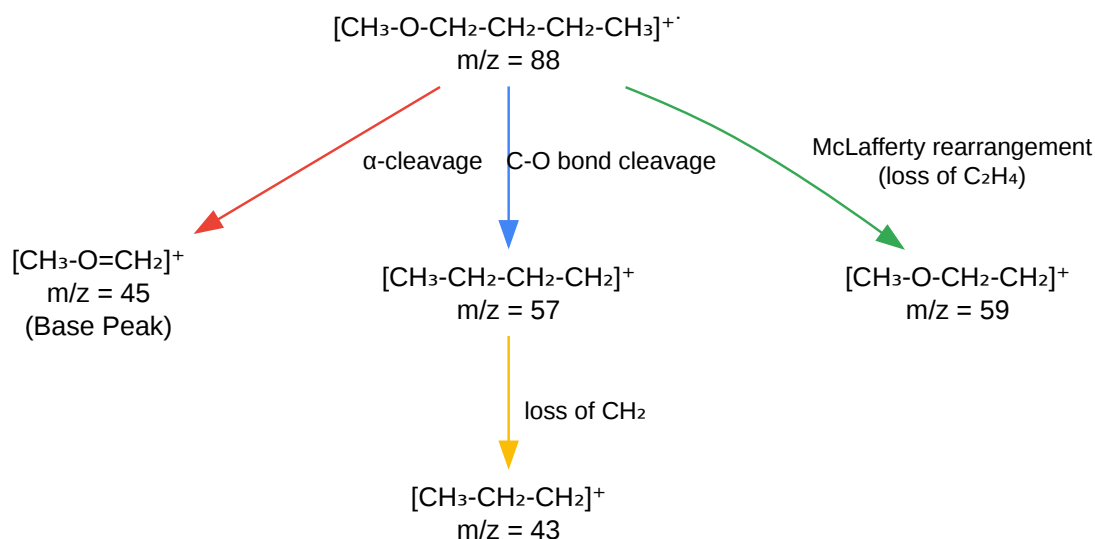
Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the spectroscopic analysis of **butyl methyl ether**.



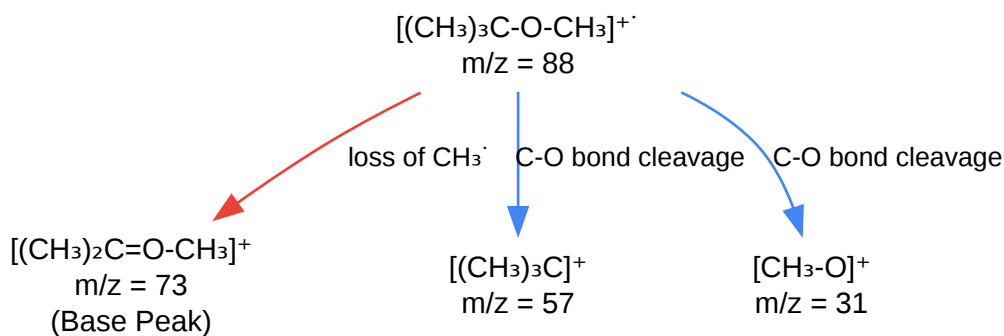
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Caption: General workflow for the spectroscopic analysis of a liquid sample.



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Caption: Mass spectral fragmentation pathway for n-**butyl methyl ether**.



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Caption: Mass spectral fragmentation pathway for tert-**butyl methyl ether**.

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